
(1H-indol-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . The compound you mentioned seems to be a complex organic molecule that contains these structures.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Indole and pyrazine rings are aromatic and planar, contributing to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and pyrazine groups. For instance, the indole moiety is known to undergo electrophilic substitution at the C3 position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar pyrazin-2-yloxy and piperidin-1-yl groups might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
One study involved the methylation of related compounds to yield a compound with distinct structural features, demonstrating the process of chemical synthesis and structural elucidation (Kloubert et al., 2012). This work highlights the versatility of indole and pyrazine derivatives in synthetic chemistry.
Molecular Interaction Studies
Another research focused on the molecular interaction of a compound with the CB1 cannabinoid receptor, providing insights into the conformational analysis and pharmacophore models (Shim et al., 2002). This study sheds light on the potential therapeutic applications of such compounds in receptor-targeted drug design.
Antimicrobial and Phytotoxic Screening
Derivatives of pyrazolines, including compounds with structural similarities to the specified chemical, have been synthesized and evaluated for antimicrobial and phytotoxic activities, indicating the potential for agricultural applications (Mumtaz et al., 2015).
Analgesic and Anti-inflammatory Activities
The synthesis of new pyrazole derivatives demonstrated analgesic and anti-inflammatory activities in vivo, suggesting their utility in developing new therapeutic agents for pain and inflammation management (Priyadarsini et al., 2020).
c-Met/ALK Dual Inhibitor for Cancer Therapy
A novel compound was identified as a potent, selective, well-tolerated, and orally efficacious c-Met/ALK dual inhibitor, showing significant tumor growth inhibition in cancer models, indicating its potential in cancer therapy (Li et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1H-indol-2-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(16-10-13-4-1-2-6-15(13)21-16)22-9-3-5-14(12-22)24-17-11-19-7-8-20-17/h1-2,4,6-8,10-11,14,21H,3,5,9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJVOQPSTDENTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)OC4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

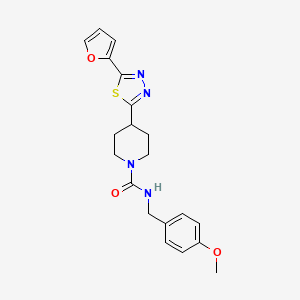
![N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2407800.png)
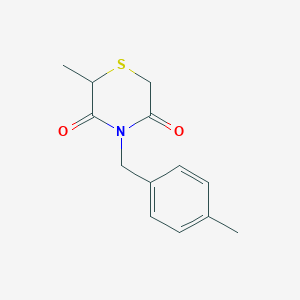
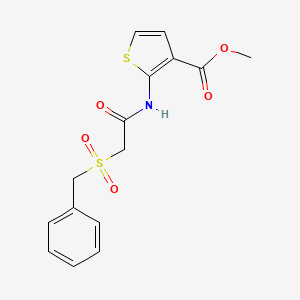

![5-[(2,2-Difluoroethoxy)methyl]-4-iodo-1-methylpyrazole-3-ylamine](/img/structure/B2407807.png)
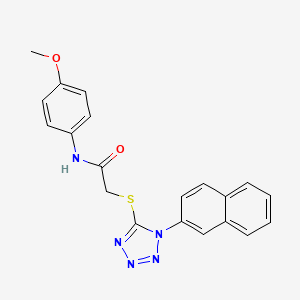
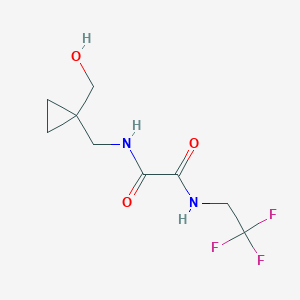
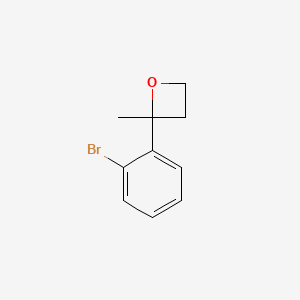
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2407813.png)
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2407814.png)
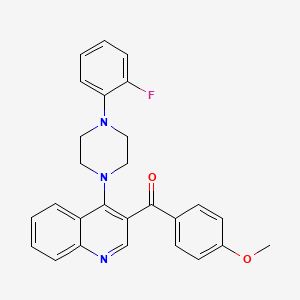
![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dioxalate](/img/structure/B2407820.png)
